sodium;quinoline-2-carboxylate

Description

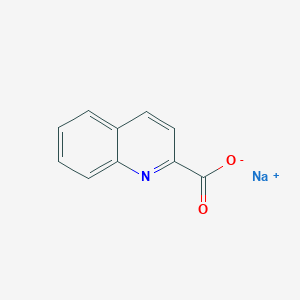

Sodium quinoline-2-carboxylate is the sodium salt of quinoline-2-carboxylic acid, a heterocyclic compound featuring a fused benzene-pyridine ring system with a carboxylate group at the 2-position. Quinoline-2-carboxylates are pivotal in medicinal chemistry, materials science, and coordination chemistry due to their versatile biological activity, ligand properties, and structural adaptability . The sodium salt form enhances solubility in aqueous environments, making it advantageous for pharmaceutical formulations and catalytic applications.

Properties

IUPAC Name |

sodium;quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTCLMZAIZEHGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Substituted-3-Anilinosuccinimide

The foundational step involves reacting maleic anhydride with aniline derivatives to form N-substituted-3-anilinosuccinimide (Formula I). Maleic anhydride, a cost-effective starting material, undergoes nucleophilic attack by aniline in dichloromethane at reflux, yielding the succinimide intermediate with 85–90% efficiency. For example, n-butyl anilinosuccinimide crystallizes as off-white crystals (m.p. 97–100°C) after recrystallization from isopropyl alcohol.

Oxidation and Cyclization

Oxidation of the succinimide intermediate with dimethylformamide dimethylacetal (DMF-DA) or a Vilsmeier reagent (DMF + POCl₃) generates 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide (Formula III). This step requires aromatic or chlorinated solvents (e.g., dichloromethane) at reflux, with a minimum of 2 molar equivalents of DMF-DA. Subsequent cyclization in polyphosphoric acid (PPA) at 130–145°C produces acridinimide (Formula IV), a key precursor.

Hydrolysis to Sodium Quinoline-2-Carboxylate

Acridinimide hydrolysis in aqueous NaOH (5–50% w/v) at 80–100°C yields the sodium salt directly. Acidification of the cooled mixture precipitates quinoline-2-carboxylic acid, but neutralization with stoichiometric NaOH achieves the sodium form with >95% purity. This method’s advantage lies in its reliance on commodity chemicals, though the multi-step sequence limits atom economy.

Transition Metal-Catalyzed Tandem Reactions

Rhodium-Catalyzed Annulation

A modern approach employs Rh(III) catalysts (e.g., Rh(OAc)₃) to mediate the reaction of 2-alkenylanilines with diazomalonates. In a Schlenk tube, 2-alkenylaniline (0.2 mmol), Rh(OAc)₃ (5 mol%), Cu(OAc)₂ (2.0 equiv), and Na₂CO₃ (2.0 equiv) in 1,2-dichloroethane at 100°C for 15–24 hours yield quinoline-2-carboxylate esters. The reaction proceeds via C–H activation and annulation, achieving 65–92% isolated yields.

Ester Hydrolysis

The ester intermediates are saponified using NaOH (2.0 equiv) in ethanol/water (3:1) at 70°C for 6 hours. Neutralization with HCl followed by NaOH titration isolates sodium quinoline-2-carboxylate in 85–90% yield. This method excels in regioselectivity and functional group tolerance, though Rh’s cost poses scalability challenges.

Copper-Mediated Coupling and Cyclization

One-Pot Synthesis

Cu(I) or Cu(II) salts (e.g., CuBr) catalyze the tandem reaction of 2-iodoanilines with alkynes and CO₂ under 1 atm pressure. For example, 2-iodoaniline, phenylacetylene, and CO₂ in DMF with CuBr (10 mol%) and Cs₂CO₃ (2.0 equiv) at 120°C for 12 hours yield quinoline-2-carboxylates. This method circumvents pre-functionalized substrates, achieving 70–80% yields.

Direct Salt Formation

Post-reduction, the carboxylate ester is treated with aqueous NaOH (1.5 equiv) in THF/water (2:1) at 25°C for 2 hours. Filtration and lyophilization yield the sodium salt with >98% purity. Copper’s lower cost compared to Rh makes this route industrially favorable.

Hydrolysis of Borate Intermediates

Borate Formation

Quinoline-3-carboxylic acid borate esters (Formula VII) are synthesized by reacting 1-ethyl-6-fluoro-7-chloro-4-oxo-quinoline-3-carboxylate with boric acid in propionic anhydride at 110°C. The borate intermediate precipitates upon cooling and is isolated via filtration.

Alkaline Hydrolysis

Heating the borate with 6% NaOH at 80–90°C for 1 hour cleaves the borate ester, yielding sodium quinoline-2-carboxylate after acid-base workup. While this method achieves high yields (80–85%), the requirement for corrosive reagents (e.g., propionic anhydride) complicates large-scale implementation.

Comparative Analysis of Methods

Chemical Reactions Analysis

sodium;quinoline-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Scientific Research Applications

Medicinal Chemistry

Sodium quinoline-2-carboxylate is recognized for its pharmacological potential, particularly as a bioactive compound. Quinoline derivatives have been extensively studied for their therapeutic properties, including:

- Antimicrobial Activity : Many quinoline derivatives exhibit potent antibacterial and antifungal activities. For instance, quinoline-based compounds have been designed to combat resistant strains of bacteria such as Pseudomonas aeruginosa and Mycobacterium tuberculosis .

- Antimalarial Properties : Quinoline derivatives like chloroquine and mefloquine are well-known antimalarial agents. Sodium quinoline-2-carboxylate may share similar mechanisms, potentially acting against Plasmodium falciparum .

- Neuroprotective Effects : Research indicates that sodium quinoline-2-carboxylate can act as an antagonist at the NMDA receptor complex, which is crucial in neuroprotection. This application is particularly relevant for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Case Study: Antimicrobial Efficacy

A study evaluated several quinoline derivatives' antibacterial activities, revealing that compounds with the sodium quinoline-2-carboxylate structure demonstrated significant zones of inhibition against various pathogens, highlighting their potential in developing new antibiotics .

Agricultural Applications

Sodium quinoline-2-carboxylate has also found applications in agriculture:

- Agrochemicals : Certain quinoline derivatives are utilized as agrochemicals due to their efficacy in pest control and plant growth regulation. They can act as fungicides and herbicides, contributing to sustainable agricultural practices .

Data Table: Agrochemical Efficacy of Quinoline Derivatives

| Compound Name | Application Type | Effectiveness (Relative) |

|---|---|---|

| Sodium Quinoline-2-Carboxylate | Fungicide | High |

| 8-Hydroxyquinoline | Herbicide | Moderate |

| Quinaldic Acid | Pest Control | High |

Materials Science

In materials science, sodium quinoline-2-carboxylate is explored for its role in synthesizing advanced materials:

- Light Emitting Diodes (LEDs) : Quinoline derivatives are being investigated for their use in OLEDs due to their luminescent properties. Sodium quinoline-2-carboxylate can serve as a ligand in phosphorescent complexes .

- Chemo-sensors : The compound has potential applications as a selective chemo-sensor for detecting fluoride ions and metal ions in environmental monitoring .

Mechanism of Action

The mechanism by which sodium;quinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, and signaling pathways, ultimately resulting in the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms and optimize its applications.

Comparison with Similar Compounds

Comparison with Similar Quinoline-2-Carboxylate Derivatives

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Selected Quinoline-2-Carboxylates

- Key Observations: Substituted aryl esters (e.g., phenyl, methoxyphenyl) exhibit planar quinoline cores with slight torsional deviations (<5°) due to steric interactions between substituents and the carboxylate group . Electron-withdrawing groups (e.g., bromo, nitro) on the aryl ring reduce conjugation with the quinoline system, altering bond lengths and crystal packing .

Electronic and Frontier Molecular Orbital (FMO) Properties

Table 3: FMO Energy Gaps (eV) from DFT Studies

- Key Observations: Methoxy substitution slightly raises HOMO energy levels due to electron-donating effects, while thieno-fused derivatives exhibit reduced band gaps, enhancing charge-transfer capabilities .

Q & A

Q. What are the standard protocols for synthesizing sodium quinoline-2-carboxylate derivatives, and how can reaction conditions be optimized?

Sodium quinoline-2-carboxylate derivatives are typically synthesized via esterification of quinaldic acid with alcohols or phenols using phosphorus oxychloride (POCl₃) as a catalyst. For example, reacting quinaldic acid with 2-isopropyl-5-methylcyclohexanol at 348–353 K for 8 hours yields the ester, which is then neutralized with sodium bicarbonate to isolate the product . Optimization involves adjusting molar ratios, temperature, and reaction time. Crystallization from ethanol or acetone is commonly used to obtain X-ray-quality crystals .

Q. What spectroscopic and crystallographic methods are recommended for characterizing sodium quinoline-2-carboxylate compounds?

- X-ray crystallography : The gold standard for structural determination. Software like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are widely used to analyze bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) .

- Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions, IR for identifying carboxylate stretches (~1700 cm⁻¹), and UV-Vis for assessing electronic transitions in quinoline derivatives .

Q. Why is X-ray crystallography preferred over other techniques for confirming the structure of quinoline-2-carboxylate derivatives?

X-ray diffraction provides atomic-level resolution, critical for identifying conformational disorders (e.g., chair vs. boat configurations in cyclohexyl substituents) and quantifying weak intermolecular interactions that influence crystal packing and stability. For example, weak C–H···N interactions in sodium quinoline-2-carboxylate derivatives form supramolecular chains, which are only detectable via crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in dihedral angles or hydrogen-bonding patterns?

Contradictions often arise from variations in crystallization solvents or temperature. To address this:

- Perform multiple trials under controlled conditions.

- Use software like SHELXL to refine disorder models and validate anisotropic displacement parameters.

- Compare results with analogous structures (e.g., 4-methylphenyl or 4-chlorophenyl derivatives) to identify trends in molecular geometry .

Q. What computational methods complement experimental studies of sodium quinoline-2-carboxylate derivatives?

- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps), optimize geometries, and validate experimental bond lengths and angles. For example, DFT studies on phenyl quinoline-2-carboxylate derivatives confirmed the stability of twisted carboxylate-quinoline conformations .

- Molecular docking : Predicts binding affinities for biological targets (e.g., antimalarial or anticancer activity) by simulating interactions with proteins or DNA .

Q. What experimental design challenges arise when studying the biological activity of sodium quinoline-2-carboxylate derivatives?

Key challenges include:

- Solubility : Many derivatives are hydrophobic, requiring DMSO or co-solvents for in vitro assays.

- Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., electron-withdrawing groups on phenyl rings) is needed to isolate pharmacological effects.

- Data reproducibility : Adopt standardized protocols (e.g., NIH/WHO guidelines) for cytotoxicity or antimicrobial testing to minimize batch-to-batch variability .

Methodological Guidance

Q. How should researchers document synthesis and characterization procedures to ensure reproducibility?

- Provide exact molar ratios, solvent purity, and temperature ranges.

- Include crystallographic data (e.g., CCDC deposition numbers) and refinement parameters (R-factors, residual density) .

- Publish raw spectral data (NMR/IR peaks) in supplementary materials .

Q. What strategies are effective for analyzing conflicting data in structure-property studies?

- Cross-validation : Compare X-ray, DFT, and spectroscopic data to identify outliers.

- Meta-analysis : Review published analogs (e.g., 4-chloro-3-methylphenyl derivatives) to contextualize deviations in bond lengths or bioactivity .

- Error analysis : Quantify uncertainties in crystallographic measurements (e.g., using SHELXL's weighting schemes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.